(3-(Pentyloxy)phenyl)methanol

Description

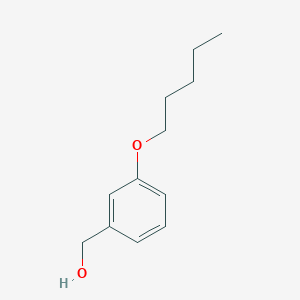

(3-(Pentyloxy)phenyl)methanol is a benzyl alcohol derivative featuring a pentyloxy (-O-C₅H₁₁) substituent at the 3-position of the aromatic ring. For instance, the synthesis of 4-(benzyloxy)-3-phenethoxyphenol (C3) achieved a 96% yield via meta-chloroperoxybenzoic acid (mCPBA)-mediated oxidation followed by alkaline hydrolysis . Such methodologies may be adaptable for synthesizing this compound.

Properties

IUPAC Name |

(3-pentoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-2-3-4-8-14-12-7-5-6-11(9-12)10-13/h5-7,9,13H,2-4,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSZDEBEZDGANB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC(=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Pentyloxy)phenyl)methanol typically involves the reaction of 3-hydroxybenzaldehyde with pentyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution to form the pentyloxy derivative, which is then reduced to the corresponding methanol derivative using a reducing agent like sodium borohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, lithium aluminum hydride can reduce it to the corresponding alkane.

Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common reactions that can be performed on this compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in the presence of a catalyst like iron(III) bromide for halogenation.

Major Products:

Oxidation: (3-(Pentyloxy)phenyl)aldehyde, (3-(Pentyloxy)benzoic acid).

Reduction: (3-(Pentyloxy)phenyl)alkane.

Substitution: Various halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(3-(Pentyloxy)phenyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays.

Industry: It can be used in the production of specialty chemicals, including fragrances and flavorings, due to its aromatic properties.

Mechanism of Action

The mechanism of action of (3-(Pentyloxy)phenyl)methanol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The pentyloxy group can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets. The phenyl ring can participate in π-π interactions, further influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Diversity in Alkoxy-Substituted Derivatives

Alkoxy-substituted benzyl alcohols and related compounds exhibit variations in chain length, branching, and substituent positioning, which significantly influence their physicochemical and biological properties. Key examples include:

- Butoxy derivatives : Shorter chains (C₄) enhance solubility in polar solvents but reduce lipophilicity.

- Pentyloxy derivatives : Balance moderate lipophilicity and solubility, making them versatile in pharmaceutical formulations.

- Hexyloxy derivatives : Longer chains (C₆) increase hydrophobicity, favoring membrane permeability but limiting aqueous solubility.

Evidence from structural analogs (Entries 9–12 in ) highlights that alkoxy chain length modulates interactions with biological targets, such as enzymes or receptors .

Spectroscopic and Computational Analysis

The pentyloxy-containing compound (E)-3-[4-(Pentyloxy)phenyl]-1-phenylprop-2-en-1-one () was studied using DFT/B3LYP calculations, revealing:

- Strong agreement between computed and experimental FT-IR, Raman, UV-vis, and NMR spectra.

Comparison Table : Key Spectral Features vs. Other Alkoxy Derivatives

Biological Activity

(3-(Pentyloxy)phenyl)methanol, a compound with a phenolic structure, has garnered interest due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHO, featuring a pentyloxy group attached to a phenol. The presence of the hydroxyl group allows for hydrogen bonding, which can enhance its solubility in biological systems.

The biological activity of this compound is attributed to its interaction with various molecular targets. The pentyloxy group increases lipophilicity, facilitating membrane permeability and interaction with lipid bilayers. The phenolic hydroxyl group can participate in hydrogen bonding with proteins and enzymes, potentially modulating their activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting its potential in managing inflammatory conditions.

Antimicrobial Properties

The compound has shown activity against various bacterial strains, indicating its potential as an antimicrobial agent. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

- Antioxidant Activity : A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical formation compared to control groups.

- Anti-inflammatory Study : In a model of induced inflammation, administration of the compound resulted in decreased levels of TNF-α and IL-6, highlighting its anti-inflammatory potential.

- Antimicrobial Evaluation : The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.

Data Table: Summary of Biological Activities

| Biological Activity | Assay Method | Results |

|---|---|---|

| Antioxidant | DPPH | IC50 = 25 µM |

| Anti-inflammatory | ELISA | Decreased TNF-α by 40% |

| Antimicrobial | Agar diffusion | Inhibition zone: 15 mm (S. aureus) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.